(R)-2-Methoxymandelonitrile
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Overview
Description
®-2-Methoxymandelonitrile is an organic compound with the molecular formula C9H9NO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methoxymandelonitrile typically involves the reaction of ®-mandelonitrile with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of ®-2-Methoxymandelonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: ®-2-Methoxymandelonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ®-2-methoxybenzaldehyde.
Reduction: Reduction reactions can convert it into ®-2-methoxyphenylethylamine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: ®-2-Methoxybenzaldehyde
Reduction: ®-2-Methoxyphenylethylamine
Substitution: Various substituted mandelonitriles depending on the nucleophile used.
Scientific Research Applications
®-2-Methoxymandelonitrile has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Methoxymandelonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- ®-Mandelonitrile
- ®-2-Methoxybenzaldehyde
- ®-2-Methoxyphenylethylamine
Comparison: ®-2-Methoxymandelonitrile is unique due to the presence of both a methoxy group and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to ®-mandelonitrile, the methoxy group in ®-2-Methoxymandelonitrile provides additional sites for chemical modification and potential interactions with biological targets.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-(2-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,1H3/t8-/m0/s1 |
InChI Key |
UYOPHIQZIDOLKF-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](C#N)O |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)O |
Origin of Product |
United States |
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